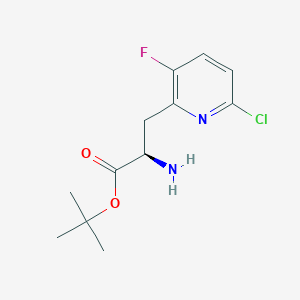![molecular formula C21H21ClFN3O2 B1651264 1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one CAS No. 1251551-07-1](/img/structure/B1651264.png)
1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring fused with a quinazoline ring, along with a chlorophenyl and fluoro substituent, making it a molecule of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one involves multiple steps, typically starting with the preparation of the piperidine and quinazoline precursors. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols or reducing other functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and pressures.
Major Products: The major products depend on the type of reaction, such as alcohols from reduction, carboxylic acids from oxidation, and substituted derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro linkage and substituents play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar compounds include other spiro derivatives and quinazoline-based molecules. Compared to these, 1-[(4-chlorophenyl)acetyl]-7’-fluoro-1’-methyl-1’{H}-spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one is unique due to its specific substituents and spiro linkage, which confer distinct chemical and biological properties. Some similar compounds are:
- Spiro[piperidine-4,2’-quinazolin]-4’(3’{H})-one derivatives
- Quinazoline-based inhibitors
- Chlorophenyl-substituted spiro compounds
Propiedades
Número CAS |
1251551-07-1 |
|---|---|
Fórmula molecular |
C21H21ClFN3O2 |
Peso molecular |
401.9 |
Nombre IUPAC |
1'-[2-(4-chlorophenyl)acetyl]-7-fluoro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C21H21ClFN3O2/c1-25-18-13-16(23)6-7-17(18)20(28)24-21(25)8-10-26(11-9-21)19(27)12-14-2-4-15(22)5-3-14/h2-7,13H,8-12H2,1H3,(H,24,28) |
Clave InChI |
RQTBHRWCNKBFCD-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
SMILES canónico |
CN1C2=C(C=CC(=C2)F)C(=O)NC13CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1651181.png)
![Tert-butyl 3-(benzo[D][1,3]dioxol-5-YL)piperazine-1-carboxylate](/img/structure/B1651187.png)


![6-CHLORO-3-ETHYL-1H-PYRAZOLO[4,3-C]PYRIDINE](/img/structure/B1651191.png)
![1-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B1651192.png)
![N-[1-butyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B1651193.png)

![N-(4-chlorophenyl)-2-[5-(isobutyrylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]butanamide](/img/structure/B1651195.png)
![4-[(3-Chloro-4-methylphenyl)amino]-6-methoxyquinoline-3-carbonitrile](/img/structure/B1651200.png)
![2-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B1651201.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B1651202.png)
![N-[1,4-dimethyl-7-(4-methylpiperidin-1-yl)-2,3-dioxoquinoxalin-6-yl]-2-ethoxybenzamide](/img/structure/B1651203.png)
![N-(3,4-dimethoxybenzyl)-4-[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]butanamide](/img/structure/B1651204.png)
